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Compound of Interest

3-Chloro-N-(3-
Compound Name: o _
quinuclidinyl)benzamide
CAS No.: 120570-07-2
Cat. No.: B039061
L J

An In-depth Technical Guide to the Molecular Structure and Prospective Biological Activity of 3-
Chloro-N-(3-quinuclidinyl)benzamide

Executive Summary: 3-Chloro-N-(3-quinuclidinyl)benzamide (CAS: 120570-07-2) is a
heterocyclic organic compound featuring a substituted benzamide moiety linked to a bicyclic
quinuclidine nucleus. While specific pharmacological data for this exact molecule is limited in
published literature, its structural components are of significant interest in medicinal chemistry
and drug development. This guide provides a comprehensive overview of its physicochemical
properties, a detailed protocol for its logical synthesis via amide coupling, and a thorough
framework for its analytical characterization. Drawing upon structure-activity relationships from
closely related analogs, this document postulates that the primary biological target for this
compound is the a7 nicotinic acetylcholine receptor (nAChR), for which it is likely an agonist.
This analysis positions 3-Chloro-N-(3-quinuclidinyl)benzamide as a valuable molecular
scaffold for the development of novel modulators of cholinergic neurotransmission, with
potential applications in neurological and inflammatory disorders.

Introduction

In the landscape of modern drug discovery, the strategic combination of well-characterized
pharmacophores is a cornerstone of rational drug design. 3-Chloro-N-(3-
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quinuclidinyl)benzamide is a compelling example of this principle, merging two key structural
motifs: the benzamide group and the quinuclidine cage.

e The Benzamide Moiety: Substituted benzamides are a privileged class of compounds found
in numerous approved drugs, renowned for their ability to form key hydrogen bonding
interactions with biological targets.[1] They are perhaps most famous for their role in
antipsychotic medications that target dopamine D2 receptors, such as sulpiride and
amisulpride.[2] However, their versatility extends to a wide range of activities, including
prokinetics (targeting serotonin receptors) and agonists for sigma-1 receptors.[1][3] The
chloro-substitution on the benzene ring serves to modulate the electronic properties and
metabolic stability of the molecule.

e The Quinuclidine Nucleus: Quinuclidine, a rigid bicyclic amine, is a highly significant scaffold,
primarily due to its structural resemblance to the cationic head of acetylcholine. This
resemblance allows it to interact effectively with cholinergic receptors. Its most famous
derivative, 3-quinuclidinyl benzilate (QNB), is a potent, non-selective antagonist of
muscarinic acetylcholine receptors (mAchRs).[4][5] More recently, derivatives containing a
quinuclidine-amide linkage, like the topic molecule, have been identified as potent agonists
of neuronal nicotinic acetylcholine receptors (nAChRS), particularly the a7 subtype.[6]

This guide serves to consolidate the known information on 3-Chloro-N-(3-
quinuclidinyl)benzamide and to provide a scientifically-grounded, prospective analysis of its
molecular characteristics and biological function for researchers in pharmacology and
medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of 3-Chloro-N-(3-quinuclidinyl)benzamide have been
established and are summarized below. These identifiers are critical for sourcing, regulatory
documentation, and computational modeling.
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Property Value Source(s)

N-(1-azabicyclo[2.2.2]octan-3-
IUPAC Name _ [7]
yl)-3-chlorobenzamide

CAS Number 120570-07-2 [81[9]
Molecular Formula C14H17CIN20 [718]
Molecular Weight 264.75 g/mol [718]
Melting Point 165-166 °C [8][9]
Appearance White to off-white solid (Typical)
InChl Key NFCKUDVYRHEVOM- (E1110]

UHFFFAOYSA-N

C1CN2CCC1C(C2)NC(=0)C3
SMILES [10]
=CC(=CC=C3)Cl

Predicted XlogP 2.4 [10]

Synthesis and Purification

The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is a straightforward procedure
based on standard amide bond formation chemistry. The most logical and referenced approach
involves the acylation of 3-aminoquinuclidine with 3-chlorobenzoyl chloride.[11]

Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 3-
aminoquinuclidine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-
nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric
acid byproduct generated during the reaction.

© 2026 BenchChem. All rights reserved. 3/14 Tech Support


https://www.scbt.com/p/3-chloro-n-3-quinuclidinyl-benzamide-120570-07-2
https://www.sigmaaldrich.com/SG/en/product/aldrich/419192
https://wap.guidechem.com/msds/120570-07-2.html
https://www.scbt.com/p/3-chloro-n-3-quinuclidinyl-benzamide-120570-07-2
https://www.sigmaaldrich.com/SG/en/product/aldrich/419192
https://www.scbt.com/p/3-chloro-n-3-quinuclidinyl-benzamide-120570-07-2
https://www.sigmaaldrich.com/SG/en/product/aldrich/419192
https://www.sigmaaldrich.com/SG/en/product/aldrich/419192
https://wap.guidechem.com/msds/120570-07-2.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/419192
https://pubchemlite.lcsb.uni.lu/e/compound/2802540
https://pubchemlite.lcsb.uni.lu/e/compound/2802540
https://pubchemlite.lcsb.uni.lu/e/compound/2802540
https://www.benchchem.com/product/b039061?utm_src=pdf-body
https://www.researchgate.net/figure/Reagents-and-conditions-i-3aminoquinuclidine-dihydrochloride-Et-3-N-pyridine-CHCl-3_fig2_251878399
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Conditions

[I’ riethylamine (TEAD

or Pyridine

DCM or CHCI3

Reactants

+ Base, Solvent
3-Aminoquinuclidine | | (Room Temp, 12-18h)
dihydrochloride

:@—Chloro—N—(&quinuclidinyl)benzamide]
| + Base, Solvent

3-Chlorobenzoyl (Room Temp, 12-18h)
chloride

Click to download full resolution via product page

Caption: Synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide.

Experimental Protocol: Amide Coupling

Disclaimer: This protocol is a representative procedure based on established methods for
similar compounds and should be adapted and optimized under appropriate laboratory safety
standards.

» Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or
Argon), add (S)-3-Aminoquinuclidine dihydrochloride (1.0 eq). Suspend the solid in an
anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCIs) (approx. 10 mL
per mmol of substrate).

» Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) or
pyridine (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine.
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Stir for 20-30 minutes.

o Acylation: In a separate flask, dissolve 3-chlorobenzoyl chloride (1.05 eq) in a minimal
amount of the anhydrous solvent. Add this solution dropwise to the stirred amine suspension
at 0 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin
Layer Chromatography (TLC).

o Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium bicarbonate (NaHCOs). Transfer the mixture to a separatory funnel and extract the
agueous layer with DCM (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude product.

 Final Purification: Purify the crude solid by flash column chromatography on silica gel, using
a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent to
afford the pure product.

Structural Elucidation and Analytical
Characterization

Confirming the molecular structure and purity of the final compound is a critical step. A
combination of spectroscopic and chromatographic methods is employed for this purpose.
While a public repository of spectra for this specific molecule is not available, its expected
analytical data can be reliably predicted based on its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of
the molecule.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the quinuclidine cage protons, and the amide proton. The four protons on the 3-
chlorophenyl ring will appear in the aromatic region (~7.3-7.8 ppm). The protons of the rigid
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quinuclidine skeleton will appear as a series of complex multiplets in the upfield region (~1.5-
4.0 ppm). The amide proton (N-H) will likely appear as a doublet around 8.0-8.5 ppm.

e 13C NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon atoms.
Key signals include the carbonyl carbon (~165-170 ppm), the aromatic carbons (~125-135
ppm, including the carbon attached to chlorine at a distinct shift), and the aliphatic carbons of
the quinuclidine ring (~20-60 ppm).

Table 2: Predicted NMR Spectral Data

Moiety Predicted *H Chemical Predicted **C Chemical
Shift (ppm) Shift (ppm)

Benzamide C=0 - ~166

Benzamide Ar-H 7.3-7.8(4H, m) ~126-135 (6C)

Amide N-H ~8.2 (1H, d)

Quinuclidine C3-H ~4.1 (1H, m) ~47

| Quinuclidine CH/CHz | 1.5 - 3.5 (12H, m) | ~20-55 (6C) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The
analysis should yield a molecular ion peak corresponding to the exact mass of the compound's
molecular formula, C14H17CIN20.

Table 3: Predicted High-Resolution Mass Spectrometry Data[10]

Adduct Formula Calculated m/z
[M+H]*+ C14H18CIN20+ 265.1102
[M+Na]* C14H17CIN2NaO+ 287.0922

| IM-H]~ | C14H16CIN20- | 263.0957 |
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Analytical Workflow

The overall process for ensuring the quality of the synthesized compound follows a
standardized workflow.
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Structural Characterization
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Caption: Postulated signaling cascade upon a7 nAChR activation.
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Recommended Experimental Validation Protocol

To empirically validate the predicted biological activity, a radioligand binding assay is the
standard initial experiment.

o Objective: To determine the binding affinity (Ki) of 3-Chloro-N-(3-quinuclidinyl)benzamide
for the human a7 nAChR.

e Materials:
o Test Compound: 3-Chloro-N-(3-quinuclidinyl)benzamide.

o Radioligand: [3H]-Methyllycaconitine ([3H]-MLA) or another selective a7 nAChR
antagonist/agonist radioligand.

o Receptor Source: Membranes from a cell line stably expressing the human a7 nAChR
(e.g., GH4CL1 cells).

o Non-specific binder: A high concentration of a known a7 ligand (e.g., unlabeled MLA or
nicotine).

o Assay Buffer, 96-well plates, filtration apparatus, scintillation fluid, and a scintillation
counter.

e Methodology (Competition Binding):
o Prepare serial dilutions of the test compound.

o In each well of a 96-well plate, add the cell membranes, a fixed concentration of the
radioligand (typically at its K- value), and varying concentrations of the test compound.

o For determining non-specific binding, add the non-specific binder instead of the test
compound to a set of wells.

o Incubate the plates to allow binding to reach equilibrium.

o Rapidly filter the contents of each well through a glass fiber filter mat to separate bound
from free radioligand.
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o Wash the filters with ice-cold assay buffer.

o Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity
using a scintillation counter.

o Data Analysis:

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Fit the data to a one-site competition model using non-linear regression to determine the
ICso (the concentration of test compound that inhibits 50% of specific radioligand binding).

o Calculate the binding affinity constant (Ki) from the 1Cso using the Cheng-Prusoff equation.

Summary and Future Directions

3-Chloro-N-(3-quinuclidinyl)benzamide is a structurally intriguing molecule that stands at the
intersection of several important classes of pharmacologically active compounds. While it is
commercially available as a molecular fragment for synthetic chemistry, a detailed analysis of
its structure strongly suggests a defined biological role. Based on robust evidence from closely
related analogs, it is highly probable that this compound acts as an agonist at the a7 nicotinic
acetylcholine receptor.

This technical guide has provided a comprehensive overview of its known properties, a detailed
methodology for its synthesis, and a framework for its analytical and biological characterization.

Future research should focus on:

» Empirical Validation: Performing the binding and functional assays described to confirm the
predicted a7 nAChR agonism and quantify its potency and efficacy.

o Selectivity Profiling: Screening the compound against a panel of other receptors, including
other nAChR subtypes, mAchRs, and serotonin receptors, to determine its selectivity.

o Lead Optimization: Utilizing this molecule as a starting point or fragment to design and
synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties
for potential therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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